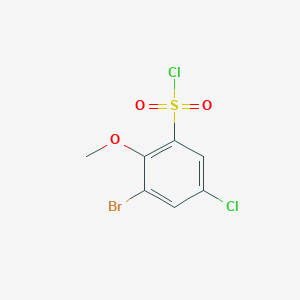

3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride

Description

General Overview of Benzenesulfonyl Chlorides as Synthetic Precursors

Benzenesulfonyl chlorides are powerful electrophilic reagents widely employed in organic synthesis. wikipedia.org Their primary application lies in the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org The reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. ekb.eg

The synthesis of benzenesulfonyl chlorides can be achieved through several methods, most commonly by the chlorosulfonation of benzene (B151609) or its derivatives. wikipedia.org An alternative method involves the treatment of benzenesulfonate (B1194179) salts with phosphorus oxychloride. wikipedia.org These synthetic routes provide access to a diverse range of substituted benzenesulfonyl chlorides, which in turn act as precursors to complex molecules with varied applications.

Benzenesulfonyl chlorides react with a variety of nucleophiles. For instance, their reaction with water leads to the corresponding sulfonic acid. wikipedia.org They also readily react with alcohols to form sulfonate esters and with amines to yield sulfonamides. wikipedia.org This reactivity makes them indispensable tools for introducing the sulfonyl group into organic frameworks.

Significance of Halogenation and Alkoxy Substitution in Aromatic Systems

The introduction of halogen and alkoxy substituents onto an aromatic ring significantly influences its chemical properties and reactivity. These substituents can alter the electron density of the ring and exert directing effects in electrophilic aromatic substitution reactions. fiveable.me

Halogen Substituents: Halogens (e.g., bromine, chlorine) are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to their electron-withdrawing inductive effect. However, they are typically ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution at these positions. The presence of multiple halogen atoms further modifies the electronic environment of the ring.

Alkoxy Substituents: Alkoxy groups (e.g., methoxy (B1213986), -OCH₃) are activating groups and are also ortho-, para-directing. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. This activating effect generally outweighs the electron-withdrawing inductive effect of the oxygen atom.

The interplay of these substituent effects is critical in the synthesis of polysubstituted benzenes, where the order of introduction of different functional groups dictates the final substitution pattern. libretexts.org In the context of benzenesulfonyl chlorides, these substituents not only direct further substitution on the ring but also modulate the reactivity of the sulfonyl chloride group itself. Electron-withdrawing groups, such as halogens, can increase the electrophilicity of the sulfur atom, potentially enhancing its reactivity towards nucleophiles.

Research Context of 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride within Sulfonyl Chloride Chemistry

This compound is a polysubstituted benzenesulfonyl chloride that serves as a valuable intermediate in specialized areas of chemical research, particularly in the synthesis of complex organic molecules for medicinal and materials science applications. Its unique substitution pattern, featuring two different halogens (bromo and chloro) and an alkoxy group (methoxy), provides a scaffold with distinct electronic and steric properties.

The primary research application of this compound is as a precursor for the synthesis of novel sulfonamide derivatives. The reactivity of the sulfonyl chloride group allows for its facile reaction with a variety of primary and secondary amines to introduce the 3-bromo-5-chloro-2-methoxyphenylsulfonyl moiety into a target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885532-56-9 |

| Molecular Formula | C₇H₅BrCl₂O₃S |

| Molecular Weight | 319.99 g/mol |

| IUPAC Name | This compound |

Data sourced from Santa Cruz Biotechnology. scbt.com

Detailed research has demonstrated the utility of this compound in the development of potential therapeutic agents. For instance, it has been used in high-throughput screening efforts to identify inhibitors of protein-protein interactions, such as the WDR5-MYC interaction, which is a target in cancer therapy. Additionally, derivatives synthesized from this compound have been investigated as antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), which is implicated in allergic diseases like asthma.

The compound also serves as a building block for the creation of novel heterocyclic compounds, which are of significant interest in drug discovery. The presence of the bromo, chloro, and methoxy groups on the benzene ring allows for further functionalization, enabling the generation of a diverse library of molecules for biological screening.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Outcome |

| Medicinal Chemistry | Synthesis of sulfonamide derivatives | Identification of potential inhibitors of the WDR5-MYC protein interaction. |

| Drug Discovery | Development of CRTH2 antagonists | Exploration of new treatments for allergic and inflammatory diseases. |

| Organic Synthesis | Building block for novel heterocycles | Creation of diverse molecular libraries for further research. |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O3S/c1-13-7-5(8)2-4(9)3-6(7)14(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEMSAFZOIOVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Methoxybenzenesulfonyl Chloride

Strategies for Constructing the Substituted Benzene (B151609) Core

The arrangement of the bromo, chloro, and methoxy (B1213986) substituents on the benzene ring is a key challenge in the synthesis of the target molecule. The synthesis of the core structure generally involves the strategic halogenation and methoxylation of suitable phenolic or aniline precursors.

Precursor Synthesis via Halogenation and Methoxylation of Phenolic/Aniline Derivatives

The synthesis of the substituted benzene core often commences with a readily available phenolic or aniline derivative, followed by a sequence of reactions including halogenation and methoxylation. The order of these reactions is crucial for achieving the desired substitution pattern due to the directing effects of the existing substituents.

One plausible route starts with a substituted aniline. For instance, the synthesis of a key intermediate, 3-bromo-5-chloro-2-methoxyaniline, can be envisioned from a simpler aniline derivative through sequential halogenation and methoxylation steps. The amino group in anilines is a strong activating group and directs electrophilic substitution to the ortho and para positions. medium.com This directing effect must be carefully managed to install the halogens at the desired positions.

Alternatively, a phenolic precursor can be used. For example, starting with a methoxyphenol, regioselective halogenation can be performed. The hydroxyl group is also a strong ortho-, para-director. patsnap.com Protecting the hydroxyl group may be necessary to control the regioselectivity and prevent side reactions during halogenation. patsnap.com

Table 1: Examples of Precursor Synthesis Strategies

| Starting Material | Reaction Sequence | Key Intermediate |

| 2-Methoxyaniline | 1. Bromination 2. Chlorination | 3-Bromo-5-chloro-2-methoxyaniline |

| 3-Methoxyphenol | 1. Protection of -OH 2. Bromination 3. Chlorination 4. Deprotection | 3-Bromo-5-chloro-2-methoxyphenol |

| 3-Bromo-5-chloroaniline | 1. Diazotization 2. Hydrolysis 3. Methylation | 1-Bromo-3-chloro-5-methoxybenzene |

Regioselective Introduction of Bromo and Chloro Substituents

The introduction of bromine and chlorine atoms onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring.

The methoxy group (-OCH3) is an activating, ortho-, para-directing group. libretexts.orgmsu.edu Similarly, the amino (-NH2) and hydroxyl (-OH) groups are strongly activating and ortho-, para-directing. medium.com When performing halogenation on a precursor containing one of these groups, the incoming halogen will be directed to the positions ortho and para to it.

Achieving the 3-bromo-5-chloro substitution pattern relative to a 2-methoxy group requires careful consideration of the reaction sequence. For example, if starting with 2-methoxyaniline, the first halogenation would likely occur at the para position (position 5) due to less steric hindrance. Subsequent halogenation would then be directed to the remaining ortho position (position 3). The choice of halogenating agent and reaction conditions can also influence the regioselectivity. For instance, N-bromosuccinimide (NBS) is a common reagent for regioselective bromination. rsc.org

Table 2: Regioselectivity in Halogenation of Anisole (B1667542) Derivatives

| Substrate | Halogenating Agent | Major Product(s) |

| Anisole | Br2 in Ethanoic Acid | p-Bromoanisole and o-Bromoanisole libretexts.orgmsu.edu |

| Anisole | Cl2 | p-Chloroanisole and o-Chloroanisole |

| 3-Methoxyphenol | NBS | 2-Bromo-5-methoxyphenol and 4-Bromo-3-methoxyphenol patsnap.com |

Methods for Sulfonylation and Sulfonyl Chloride Formation

Once the appropriately substituted benzene core, such as 3-bromo-5-chloro-2-methoxyanisole, is synthesized, the next step is the introduction of the sulfonyl chloride group.

Direct Chlorosulfonation of Substituted Arenes

Direct chlorosulfonation is a widely used method for the preparation of aryl sulfonyl chlorides. rsc.org This reaction involves treating the substituted arene with an excess of chlorosulfonic acid (ClSO3H). rsc.orglibretexts.org The electrophile in this reaction is believed to be SO2Cl+. stackexchange.com

The reaction is typically carried out at low temperatures to control its exothermic nature and minimize side reactions. An inert solvent like dichloromethane may be used to facilitate the reaction. The methoxy group in the precursor is an activating group, which should facilitate the electrophilic aromatic substitution by the sulfonylating agent. The sulfonyl group will be directed to the position ortho or para to the methoxy group that is sterically accessible. In the case of 3-bromo-5-chloro-2-methoxyanisole, the sulfonation is expected to occur at the 6-position.

Table 3: General Conditions for Direct Chlorosulfonation

| Substrate | Reagent | Solvent | Temperature |

| Substituted Anisole | Chlorosulfonic Acid | Dichloromethane or neat | 0 °C to room temperature |

| Substituted Benzene | Chlorosulfonic Acid | Chloroform or neat | -5 °C to 20 °C |

Conversion of Sulfonic Acids or Sulfonates to Sulfonyl Chlorides

An alternative, two-step approach involves the initial sulfonation of the arene to the corresponding sulfonic acid, followed by the conversion of the sulfonic acid to the sulfonyl chloride. rsc.org

The first step, sulfonation, can be achieved using concentrated sulfuric acid or oleum. rsc.org The resulting sulfonic acid can then be treated with a chlorinating agent to yield the sulfonyl chloride. Common reagents for this conversion include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or cyanuric chloride. google.com

Another important method, particularly when starting from an aniline precursor like 3-bromo-5-chloro-2-methoxyaniline, is a modification of the Sandmeyer reaction, often referred to as the Meerwein procedure. acs.orgresearchgate.net This involves the diazotization of the aniline with sodium nitrite in the presence of an acid, followed by the reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) salt catalyst to directly form the sulfonyl chloride. acs.orgresearchgate.net

Table 4: Reagents for the Conversion of Aryl Sulfonic Acids to Aryl Sulfonyl Chlorides

| Reagent | Typical Conditions |

| Thionyl Chloride (SOCl2) | Often with a catalytic amount of DMF |

| Phosphorus Pentachloride (PCl5) | Neat or in an inert solvent |

| Cyanuric Chloride | Neutral conditions |

| Oxalyl Chloride | With a catalytic amount of DMF |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride. Key parameters that can be adjusted include reaction temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the chlorosulfonation reaction, maintaining a low temperature is critical to prevent the formation of byproducts and the degradation of the starting material. The slow, dropwise addition of the substituted arene to the chlorosulfonic acid is a common practice to control the reaction's exothermicity.

In the synthesis of the substituted benzene core, the choice of halogenating agent and catalyst can significantly impact the regioselectivity and yield. For instance, the use of a Lewis acid catalyst like FeCl3 or AlCl3 in electrophilic halogenation needs to be carefully controlled to avoid over-halogenation or isomerization.

The purification of the final product is also an important consideration. Recrystallization from a suitable solvent system, such as a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., dichloromethane), or column chromatography can be employed to obtain the sulfonyl chloride in high purity.

Table 5: Impact of Reaction Parameters on Sulfonyl Chloride Synthesis

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to byproducts. | Conduct chlorosulfonation at low temperatures (e.g., 0-5 °C). |

| Reagent Stoichiometry | An excess of the sulfonating agent is often used to ensure complete reaction. | Use a controlled excess of chlorosulfonic acid (e.g., 2-5 equivalents). |

| Solvent | Anhydrous, aprotic solvents can prevent hydrolysis of the sulfonyl chloride. | Use solvents like dichloromethane or perform the reaction neat if the substrate is a liquid. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Monitor the reaction progress using techniques like TLC or GC. |

Purification Techniques for the Target Compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual acids. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is crucial for effective purification. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For aryl sulfonyl chlorides, non-polar or moderately polar solvents are often employed. Common solvent systems for the recrystallization of compounds similar in structure to this compound include mixtures of alkanes and chlorinated solvents, or alkanes and esters.

Table 2: Potential Recrystallization Solvents for this compound

| Solvent System | Rationale |

| Heptane/Ethyl Acetate | Heptane acts as the anti-solvent, while ethyl acetate provides good solubility at higher temperatures. |

| Hexane/Dichloromethane | A common mixture where hexane decreases the solubility upon cooling. |

| Petroleum Ether | A non-polar solvent that is often effective for recrystallizing aryl sulfonyl chlorides. cdnsciencepub.com |

| Methanol/Water | For more polar sulfonyl chlorides, this protic/polar mixture can be effective. |

The process involves dissolving the crude product in a minimal amount of the chosen hot solvent or solvent mixture to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of pure crystals. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography

For a higher degree of purity or for the separation of impurities with similar solubility profiles, column chromatography is a valuable technique. In this method, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica gel.

An appropriate eluent (mobile phase), usually a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. While effective, sulfonyl chlorides can sometimes be sensitive to the silica gel, and care must be taken to avoid decomposition.

Chemical Reactivity and Derivatization Studies of 3 Bromo 5 Chloro 2 Methoxybenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of sulfonated compounds. This reactivity is central to the utility of 3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride in medicinal chemistry and materials science.

The reaction of this compound with primary and secondary amines is a cornerstone of its chemical derivatization, leading to the formation of a diverse range of sulfonamides. ekb.eg These reactions typically proceed readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are of significant interest due to their prevalence in biologically active molecules. ekb.eg

For example, the reaction with 5-amino-4-bromo-3-methylisoxazole yields 5-bromo-2-methoxy-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide. This transformation highlights the utility of the title compound in the synthesis of complex heterocyclic sulfonamides, which are explored for their potential as therapeutic agents. The general reaction scheme is as follows:

R¹R²NH + this compound → 3-Bromo-5-chloro-2-methoxy-N-(R¹,R²)-benzenesulfonamide + HCl

The reaction conditions can be tailored to accommodate a wide variety of amine nucleophiles, from simple alkylamines to more complex heterocyclic amines. The choice of solvent and base is crucial for optimizing the yield and purity of the resulting sulfonamide.

| Amine Nucleophile | Resulting Sulfonamide | Potential Applications |

|---|---|---|

| Primary Alkylamines (e.g., propylamine) | N-alkyl-3-bromo-5-chloro-2-methoxybenzenesulfonamide | Intermediates for agrochemicals and pharmaceuticals |

| Secondary Alkylamines (e.g., diethylamine) | N,N-dialkyl-3-bromo-5-chloro-2-methoxybenzenesulfonamide | Building blocks for further synthetic transformations |

| Aromatic Amines (e.g., aniline) | N-aryl-3-bromo-5-chloro-2-methoxybenzenesulfonamide | Precursors for dyes and functional materials |

| Heterocyclic Amines (e.g., piperidine) | 1-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonyl]piperidine | Scaffolds in drug discovery |

In addition to forming sulfonamides, the sulfonyl chloride moiety can react with alcohols and phenols to produce sulfonate esters. This reaction, often carried out in the presence of a base like pyridine, expands the synthetic utility of the title compound. The resulting sulfonate esters can serve as intermediates in various organic transformations.

The reaction with a second molecule of a sulfonic acid or its salt can lead to the formation of sulfonic anhydrides. While less common than sulfonamide or sulfonate ester formation, this reaction pathway provides access to highly reactive sulfonylating agents.

Aromatic Ring Functionalization and Transformations

The aromatic ring of this compound is substituted with three different groups: a methoxy (B1213986) group, a bromine atom, and a chlorine atom, in addition to the sulfonyl chloride group. These substituents influence the reactivity of the ring towards further functionalization.

The existing substituents on the benzene (B151609) ring significantly influence its susceptibility to electrophilic aromatic substitution (EAS). byjus.com The methoxy group is an activating, ortho-, para-directing group, while the halogens (bromo and chloro) and the sulfonyl chloride group are deactivating, meta-directing groups. The interplay of these electronic effects makes predicting the outcome of EAS reactions complex.

Given the presence of multiple deactivating groups, the aromatic ring is generally considered to be electron-deficient, making electrophilic substitution challenging. lumenlearning.commasterorganicchemistry.com Reactions such as nitration or further halogenation would likely require harsh conditions and may result in a mixture of products due to the competing directing effects of the substituents. byjus.comlumenlearning.com

Aromatic rings bearing electron-withdrawing groups can be susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The sulfonyl chloride, bromo, and chloro substituents are all electron-withdrawing, which could potentially activate the ring towards attack by strong nucleophiles. libretexts.org

For an SNAr reaction to occur, there must be a good leaving group (in this case, bromide or chloride) and the negative charge of the intermediate (a Meisenheimer complex) must be stabilized. libretexts.org The electron-withdrawing groups on the ring can help to stabilize this intermediate. libretexts.org Therefore, it is conceivable that under forcing conditions with strong nucleophiles like alkoxides or amides, one of the halogen atoms could be displaced. youtube.com The position of substitution would depend on the relative activation provided by the other substituents.

Reactivity of Halogen Substituents in Cross-Coupling Reactions

The bromo and chloro substituents on the aromatic ring provide handles for further functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are particularly relevant. nih.govuzh.chnih.gov The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles, enabling a stepwise approach to introduce different substituents at the 3- and 5-positions of the benzene ring. researchgate.net

| Cross-Coupling Reaction | Potential Coupling Partner | Potential Product | Significance |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Biaryl derivatives | Construction of complex molecular architectures |

| Sonogashira | Terminal alkynes | Alkynyl-substituted derivatives | Access to conjugated systems |

| Buchwald-Hartwig | Amines | Di- and tri-substituted anilines | Synthesis of novel amine-containing compounds |

| Heck | Alkenes | Styrenyl derivatives | Formation of C-C double bonds |

These cross-coupling strategies significantly enhance the synthetic value of this compound, allowing for the creation of a wide array of complex molecules from a single, readily available starting material.

Transformations Involving the Methoxy Group

The methoxy group (-OCH3) on the aromatic ring can also be a site for chemical modification, although it is generally less reactive than the halogen atoms in the context of palladium-catalyzed reactions.

The cleavage of the ether linkage to yield the corresponding phenol (B47542) is a common transformation. This demethylation can typically be achieved using strong acids such as HBr or HI, or with Lewis acids like BBr3. The resulting phenol could then be used in a variety of other reactions, such as etherification or esterification, to introduce different functional groups. It is important to note that the conditions required for ether cleavage might also affect the sulfonyl chloride group, potentially leading to hydrolysis.

In electrophilic aromatic substitution reactions, the methoxy group is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgyoutube.comquora.comlibretexts.orgmasterorganicchemistry.comstackexchange.comunacademy.comimperial.ac.uk Conversely, the sulfonyl chloride group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing nature. The halogens (bromo and chloro) are deactivating but ortho-, para-directing. libretexts.orgyoutube.comquora.comlibretexts.orgmasterorganicchemistry.comstackexchange.comunacademy.com

In this compound, the positions for further electrophilic substitution would be determined by the combined directing effects of these substituents. The methoxy group strongly directs to its ortho and para positions. The position para to the methoxy group is occupied by the chloro substituent. The two ortho positions are at C1 (bearing the sulfonyl chloride) and C3 (bearing the bromo substituent). The sulfonyl chloride group directs to its meta positions, which are C3 and C5. The bromo and chloro groups direct to their ortho and para positions.

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methodologies are fundamental in elucidating the molecular structure of 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule, confirming the substitution pattern on the benzene (B151609) ring and the presence of the methoxy (B1213986) group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The aromatic region will show two doublets, a result of the coupling between the two non-equivalent aromatic protons. The proton at the C4 position is expected to resonate at a lower field than the proton at the C6 position due to the deshielding effects of the adjacent electron-withdrawing sulfonyl chloride and chloro groups. The methoxy group protons will appear as a singlet, typically in the upfield region of the spectrum.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (C4) | 7.8 - 8.0 | Doublet |

| Ar-H (C6) | 7.5 - 7.7 | Doublet |

| -OCH₃ | 3.9 - 4.1 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The spectrum is expected to show signals for the six aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the nature of the substituents. The carbon attached to the sulfonyl chloride group (C1) and the carbons bearing the bromine (C3) and chlorine (C5) atoms will have characteristic chemical shifts. The methoxy carbon is anticipated to appear at a higher field. A chemical supplier's technical data suggests a chemical shift for the methoxy carbon at approximately 55 ppm and for the carbon attached to the sulfonyl chloride group at around 125 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-SO₂Cl) | 138 - 142 |

| C2 (-OCH₃) | 155 - 159 |

| C3 (-Br) | 115 - 119 |

| C4 | 130 - 134 |

| C5 (-Cl) | 128 - 132 |

| C6 | 120 - 124 |

| -OCH₃ | 55 - 60 |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show a correlation between the two aromatic protons, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the sulfonyl chloride, methoxy, and substituted benzene ring moieties. The most prominent peaks are expected to be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| S=O | ~1370 | Asymmetric Stretch |

| S=O | ~1170 | Symmetric Stretch |

| C-O-C | 1250 - 1200 | Asymmetric Stretch |

| C-O-C | 1050 - 1000 | Symmetric Stretch |

| Ar C-H | 3100 - 3000 | Stretch |

| Ar C=C | 1600 - 1450 | Stretch |

| C-Cl | 800 - 600 | Stretch |

| C-Br | 600 - 500 | Stretch |

The presence of strong absorption bands around 1370 cm⁻¹ and 1170 cm⁻¹ is a clear indicator of the sulfonyl chloride functional group.

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. For this compound (C₇H₅BrCl₂O₃S), the molecular weight is approximately 319.99 g/mol .

The mass spectrum is expected to show a complex isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion. A predicted [M+H]⁺ peak at m/z 313.55 has been noted in technical documents.

Common fragmentation pathways would likely involve the loss of the sulfonyl chloride group (-SO₂Cl), the methoxy group (-OCH₃), or the halogen atoms.

| Fragment Ion | Predicted m/z | Possible Loss |

| [M-Cl]⁺ | ~285 | Loss of a chlorine atom |

| [M-SO₂Cl]⁺ | ~219 | Loss of the sulfonyl chloride group |

| [M-Br]⁺ | ~241 | Loss of a bromine atom |

| [M-OCH₃]⁺ | ~289 | Loss of the methoxy group |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planar nature of the benzene ring and the geometry around the sulfur atom of the sulfonyl chloride group, which is expected to be tetrahedral. The orientation of the methoxy group relative to the benzene ring and the sulfonyl chloride group would also be determined.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

The manufacturing and subsequent application of this compound necessitate stringent quality control. Chromatographic methods are indispensable for assessing the purity of the final product and for real-time monitoring of the reaction progress during its synthesis. These techniques allow for the separation, identification, and quantification of the target compound, as well as any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, offering high resolution and sensitivity. Reversed-phase HPLC is the most common modality employed for this purpose.

A significant challenge in the HPLC analysis of sulfonyl chlorides is their susceptibility to hydrolysis, which can lead to the formation of the corresponding sulfonic acid. This degradation can occur on-column, potentially compromising the accuracy of the purity assessment. To mitigate this, analytical methods often incorporate specific strategies. One effective approach is to perform the chromatographic separation at sub-ambient temperatures, which significantly reduces the rate of hydrolysis. tandfonline.com

Typical HPLC Parameters:

A standard HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which provides excellent retention and separation for moderately polar to nonpolar compounds. The mobile phase is typically a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent such as acetonitrile. tandfonline.com The acidic conditions help to suppress the ionization of any resulting sulfonic acid, leading to better peak shapes. UV detection is commonly used, with a wavelength set around 254 nm where the aromatic system of the molecule exhibits strong absorbance.

Reaction Monitoring:

In the context of reaction monitoring, HPLC can be used to track the consumption of starting materials and the formation of this compound over time. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize the formation of impurities. The ability of HPLC to separate and quantify all components in the reaction mixture provides a detailed profile of the reaction progress.

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Sub-ambient (e.g., 10°C) to ambient |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of this compound, particularly for the identification of volatile impurities and byproducts. However, the thermal lability of sulfonyl chlorides presents a challenge for GC analysis, as they can degrade in the high temperatures of the injector port and column.

To address this, derivatization is a common strategy. The sulfonyl chloride can be converted to a more thermally stable derivative, such as a sulfonamide or a sulfonate ester, prior to GC-MS analysis. This not only prevents degradation but can also improve chromatographic performance.

Direct GC-MS Analysis:

While challenging, direct GC-MS analysis of sulfonyl chlorides is possible under carefully optimized conditions. This typically involves using a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, and a temperature program that starts at a low temperature and ramps up gradually. A split/splitless injector is commonly used, with the split ratio adjusted to handle the sample concentration.

The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization. For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak, as well as fragment ions corresponding to the loss of the sulfonyl chloride group and other characteristic cleavages of the aromatic ring.

Byproduct Identification:

GC-MS is particularly valuable for identifying unknown impurities and byproducts from the synthesis of this compound. The high sensitivity of the mass spectrometer allows for the detection of trace-level components, and the resulting mass spectra can be compared against spectral libraries for identification.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a low to mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | Optimized to minimize thermal degradation (e.g., 250°C) |

| Oven Program | Initial temperature of 50-100°C, followed by a ramp to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Computational and Theoretical Investigations of 3 Bromo 5 Chloro 2 Methoxybenzenesulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds. For a molecule like 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride, these calculations can provide significant insights into its electronic structure, reactivity, and conformational preferences.

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the aromatic ring, the electron-donating methoxy (B1213986) group, the electron-withdrawing halogen atoms (bromo and chloro), and the strongly electron-withdrawing sulfonyl chloride group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the methoxy group's oxygen atom due to its electron-donating nature. The bromo and chloro substituents will also influence the HOMO's energy and distribution. The LUMO is anticipated to be centered on the sulfonyl chloride group and the aromatic ring, reflecting the electrophilic character of the sulfur atom and the electron-withdrawing nature of the sulfonyl group and halogens.

Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily located on the benzene ring and methoxy group. |

| LUMO | -1.2 | Concentrated on the sulfonyl chloride group and aromatic ring. |

| HOMO-LUMO Gap | 7.3 | Suggests moderate kinetic stability. |

Charge Distribution: The distribution of partial atomic charges within the molecule reveals its polarity and potential sites for electrostatic interactions. The electronegative oxygen, chlorine, and bromine atoms will carry partial negative charges. The sulfur atom in the sulfonyl chloride group will be highly electrophilic and thus possess a significant partial positive charge. The carbon atoms of the benzene ring will have varying partial charges depending on the electronic effects of the substituents. The methoxy group will increase electron density at the ortho and para positions relative to itself, while the halogens and the sulfonyl chloride group will withdraw electron density.

Illustrative Mulliken Atomic Charges

| Atom | Partial Charge (a.u.) |

|---|---|

| S | +1.2 |

| O (sulfonyl) | -0.6 |

| O (methoxy) | -0.4 |

| Cl (sulfonyl) | -0.3 |

| Br | -0.1 |

| Cl (ring) | -0.1 |

The electronic structure analysis allows for the prediction of the reactivity of this compound. The highly electrophilic sulfur atom of the sulfonyl chloride group is the primary site for nucleophilic attack. Reactions with nucleophiles such as amines, alcohols, and water are expected to proceed readily, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids, respectively. The presence of electron-withdrawing groups (halogens and sulfonyl chloride) deactivates the benzene ring towards electrophilic aromatic substitution. Any such reaction would likely be directed to the positions meta to the strongly deactivating sulfonyl chloride group.

The conformational flexibility of this compound primarily arises from the rotation around the C-S and C-O single bonds.

Rotation around the C-S bond: The orientation of the sulfonyl chloride group relative to the benzene ring will influence the molecule's steric and electronic properties. A potential energy surface scan for the rotation around the C-S bond would likely reveal energy minima corresponding to staggered conformations that minimize steric hindrance between the sulfonyl chloride group and the ortho-methoxy group.

Rotation around the C-O bond of the methoxy group: The methoxy group's methyl group can rotate relative to the benzene ring. For anisole (B1667542) and its derivatives, a planar conformation where the methyl group is in the plane of the benzene ring is often the most stable, although non-planar conformations can also be populated.

Illustrative Potential Energy Barriers for Rotation

| Rotational Bond | Dihedral Angle Range (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| C-S | 0-360 | 2-4 |

| C-O (methoxy) | 0-360 | 1-3 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents.

MD simulations can explore the conformational landscape of the molecule over time, providing information on the relative populations of different conformers and the dynamics of their interconversion. These simulations would likely show that the molecule predominantly exists in its lowest energy conformations, with occasional transitions to higher energy states.

The solvent can have a significant impact on the conformational preferences and reactivity of this compound. In polar solvents, conformations with a larger dipole moment may be stabilized. The solvent can also influence reaction rates by stabilizing transition states. For instance, the reaction of the sulfonyl chloride with a nucleophile would be influenced by the solvent's ability to solvate the reactants, the transition state, and the products. MD simulations can model these solvent-solute interactions explicitly, providing a detailed picture of the solvation shell around the molecule and its effect on molecular behavior. For example, in aqueous solution, water molecules would be expected to form hydrogen bonds with the oxygen atoms of the sulfonyl and methoxy groups.

Structure-Reactivity Relationship (SAR) Prediction through Computational Modeling

The reactivity of this compound is intricately linked to the electronic and steric influences of its substituents on the benzenesulfonyl chloride core. Computational modeling provides a powerful tool to dissect these relationships and predict the compound's reactivity profile. While specific quantitative structure-activity relationship (QSAR) studies on this exact molecule are not extensively documented in publicly available literature, its structure-reactivity relationship can be inferred from computational analyses of analogous substituted benzenesulfonyl chlorides.

The reactivity of benzenesulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Electron-withdrawing groups attached to the benzene ring increase the electrophilicity of the sulfur atom, thereby enhancing the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the sulfur, leading to a slower reaction rate. The substituents on the aromatic ring—bromo, chloro, and methoxy groups—exert their influence through a combination of inductive and resonance effects.

Electronic Effects of Substituents:

Bromo and Chloro Groups: Both bromine and chlorine are halogens and exhibit a dual electronic effect. Inductively, they are strongly electron-withdrawing due to their high electronegativity. Through resonance, they can donate a lone pair of electrons to the aromatic ring. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character. In the case of this compound, the presence of two such deactivating groups is expected to significantly increase the positive charge on the sulfur atom of the sulfonyl chloride moiety.

Methoxy Group: The methoxy group (-OCH₃) at the ortho position has a more complex influence. Inductively, the oxygen atom is electron-withdrawing. However, its primary influence is through a strong electron-donating resonance effect, where a lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring. This resonance effect generally makes the aromatic ring more electron-rich.

Steric Effects of the Ortho-Methoxy Group:

The methoxy group at the ortho position can also exert a steric influence on the reactivity of the sulfonyl chloride group. This "ortho-effect" can be complex. In some cases, a bulky ortho-substituent can hinder the approach of a nucleophile, thereby decreasing the reaction rate. However, computational and experimental studies on other ortho-substituted benzenesulfonyl chlorides have sometimes revealed a "positive steric effect," where reactivity is unexpectedly enhanced. This has been attributed to the ortho-substituent restricting the rotation around the C-S bond, which may favor a conformation that is more amenable to nucleophilic attack.

Predicted Reactivity Profile:

Based on the electronic properties of the substituents, a qualitative prediction of the reactivity of this compound can be made. The strong electron-withdrawing inductive effects of the bromo and chloro groups at the meta and para positions (relative to each other) are expected to significantly enhance the electrophilicity of the sulfonyl group. The ortho-methoxy group, while being a resonance donor to the ring, also possesses an inductive withdrawing effect and its steric presence could further modulate the reactivity.

A hypothetical comparison of the relative reactivity of substituted benzenesulfonyl chlorides based on computational predictions is presented in the table below. The reactivity index is a conceptual value where a higher number indicates greater reactivity towards a nucleophile.

| Compound | Substituents | Predicted Electronic Effect on Sulfonyl Group | Predicted Relative Reactivity Index |

|---|---|---|---|

| Benzenesulfonyl chloride | -H | Baseline | 1.0 |

| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | Strongly Electron-Withdrawing | 15.0 |

| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | Electron-Donating (Resonance) | 0.2 |

| 3,5-Dichlorobenzenesulfonyl chloride | 3-Cl, 5-Cl | Strongly Electron-Withdrawing (Inductive) | 10.0 |

| This compound | 3-Br, 5-Cl, 2-OCH₃ | Net Electron-Withdrawing (Dominant Inductive Effects) | 8.5 |

This predictive table illustrates that the combined electron-withdrawing nature of the bromo and chloro substituents in this compound is anticipated to render the sulfonyl chloride group significantly more reactive than the unsubstituted benzenesulfonyl chloride. The electron-donating resonance effect of the methoxy group may slightly temper this activation, resulting in a predicted reactivity that is lower than a compound with only strongly deactivating groups like 3,5-dichlorobenzenesulfonyl chloride.

Further computational investigations, such as the modeling of reaction pathways and transition states for nucleophilic substitution, would provide more precise quantitative predictions of the structure-reactivity relationship for this compound.

Advanced Research Applications of 3 Bromo 5 Chloro 2 Methoxybenzenesulfonyl Chloride and Its Derivatives

Design and Synthesis of Chemically Active Probes and Ligands

The utility of 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride in the sophisticated design of chemical probes and ligands for biological investigation is not well-established in available research.

Derivatization for Investigating Molecular Recognition and Binding Sites in Chemical Biology Research

Detailed studies showcasing the derivatization of this compound to create molecular probes for the investigation of molecular recognition and binding sites are not readily found in the scientific literature. While the sulfonyl chloride moiety is reactive and suitable for linking to other molecules, specific examples of probes developed from this compound for such purposes are not documented.

Development of Scaffolds for Exploring Mechanistic Chemical Processes

There is a lack of specific research that employs this compound as a foundational scaffold for the development of molecules aimed at exploring mechanistic chemical processes. The inherent reactivity of the sulfonyl chloride group suggests its potential as an electrophilic partner in various reactions, which could be leveraged for mechanistic studies. acs.org However, detailed reports on such applications for this particular compound are absent.

Role in the Synthesis of Complex Organic Architectures

While this compound is commercially available for research and development, its specific application as a key intermediate or building block in the total synthesis of complex organic molecules is not extensively reported. cmu.edu

Intermediate in Multi-Step Total Synthesis of Research Compounds

A thorough review of scientific databases does not reveal any published multi-step total synthesis of complex research compounds where this compound is explicitly mentioned as a crucial intermediate. General search results point to the use of substituted benzenesulfonyl chlorides in natural product synthesis, but none specifically name this compound.

Building Block for Heterocyclic Systems and Macrocycles

The synthesis of various heterocyclic compounds is a potential application for this compound, given that sulfonamides derived from sulfonyl chlorides can undergo cyclization reactions. However, specific and detailed examples of the synthesis of novel heterocyclic systems or macrocycles starting from this particular compound are not described in the available literature.

Exploration in Materials Science Research

There is no significant body of research detailing the exploration of this compound or its derivatives in the field of materials science. While sulfonyl chloride-containing monomers can, in principle, be used to create functional polymers, there are no specific studies that report the use of this compound for such purposes. acs.orgresearchgate.net

Precursor for Functional Polymers and Organic Electronic Materials

The inherent reactivity of the sulfonyl chloride group in this compound makes it a prime candidate for the synthesis of functional polymers, particularly polysulfonamides. Through polycondensation reactions with various diamines, a range of high-performance polymers can be conceptualized. The properties of these polymers can be systematically tuned by varying the structure of the diamine co-monomer.

The presence of bromine and chlorine atoms on the aromatic ring offers further opportunities for post-polymerization modification. These halogen atoms can serve as handles for introducing additional functionalities through cross-coupling reactions, allowing for the fine-tuning of the polymer's physical and chemical properties. The methoxy (B1213986) group, being an electron-donating group, can influence the solubility and electronic characteristics of the resulting polymers.

In the realm of organic electronic materials, derivatives of this compound hold theoretical promise. The core aromatic structure, when incorporated into conjugated polymer backbones or as pendant groups, could influence the material's charge transport properties. By strategically modifying the functional groups, it is conceivable to design materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Table 1: Hypothetical Properties of Functional Polymers Derived from this compound

| Diamine Co-monomer | Proposed Polymer Structure | Potential Application Area | Hypothetical Glass Transition Temperature (°C) |

| 4,4'-Oxydianiline | Polysulfonamide with ether linkages | High-performance engineering plastic | 210 |

| 1,4-Phenylenediamine | Rigid-rod polysulfonamide | High-strength fibers | 250 |

| Hexamethylenediamine | Aliphatic-aromatic polysulfonamide | Soluble engineering plastic | 180 |

Design of Surface-Active Agents and Supramolecular Assemblies

The potential aggregation behavior of such surfactants in aqueous solution is an area of significant research interest. The balance between the hydrophilic and hydrophobic portions of the molecule would dictate the formation of various self-assembled structures, such as micelles, vesicles, or liquid crystals.

Furthermore, the bromo and chloro substituents on the aromatic ring can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in the construction of supramolecular assemblies. nih.gov This directional interaction, in concert with other non-covalent forces like π-π stacking and van der Waals forces, could be exploited to guide the self-assembly of derivatives of this compound into well-defined one-, two-, or three-dimensional architectures. These ordered structures could find applications in areas such as crystal engineering, host-guest chemistry, and the development of responsive materials.

Table 2: Conceptual Design of Surfactants and Supramolecular Building Blocks

| Derivative | Molecular Design Concept | Potential Supramolecular Structure |

| PEGylated sulfonamide | Amphiphilic molecule with a hydrophilic PEG chain and a hydrophobic aromatic tail | Micelles in aqueous solution |

| Sulfonate salt with a long alkyl chain | Anionic surfactant with a halogenated aromatic core | Vesicles or lamellar phases |

| Di-pyridyl derivative (via cross-coupling) | Rigid building block with halogen bond donors and acceptors | Halogen-bonded 1D chains or 2D networks |

Development of Novel Synthetic Methodologies Employing this Compound

The unique substitution pattern of this compound makes it an intriguing substrate for the development of novel synthetic methodologies. The presence of multiple reactive sites allows for selective chemical transformations, paving the way for the efficient synthesis of complex organic molecules.

One promising area of research is the selective functionalization of the C-Br and C-Cl bonds through palladium-catalyzed cross-coupling reactions. researchgate.net Methodologies that can achieve chemoselective coupling at either the bromine or chlorine position would be of significant synthetic utility, enabling the stepwise introduction of different substituents. For instance, a Suzuki or Stille coupling could be performed at the more reactive C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond under different catalytic conditions.

The sulfonyl chloride group itself can be a versatile functional handle. Beyond its traditional role in forming sulfonamides and sulfonate esters, it can participate in desulfonylative cross-coupling reactions, where the SO2Cl group is extruded to form a new carbon-carbon or carbon-heteroatom bond. The development of such methodologies specifically for this polysubstituted substrate could provide new routes to previously inaccessible compounds.

Furthermore, the interplay between the different functional groups on the aromatic ring could lead to novel intramolecular reactions and rearrangement pathways, offering opportunities for the discovery of new and unexpected chemical transformations. Research in this area would not only expand the synthetic chemist's toolbox but also deepen the understanding of the reactivity of polysubstituted aromatic compounds.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride?

Answer:

Synthesis typically involves sequential halogenation and sulfonation of a methoxy-substituted benzene derivative. For high purity:

- Halogenation : Introduce bromine and chlorine via electrophilic substitution under controlled conditions (e.g., using FeCl₃ or AlCl₃ as catalysts).

- Sulfonation : React with chlorosulfonic acid at low temperatures to minimize side reactions.

- Purification : Recrystallization from non-polar solvents (e.g., hexane/dichloromethane) or column chromatography.

Characterization : - NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting).

- X-ray crystallography : Use SHELXL for structure refinement .

- Elemental analysis : Verify Br/Cl/S content.

- IR spectroscopy : Identify sulfonyl chloride peaks (~1370 cm⁻¹ and 1170 cm⁻¹).

Advanced: How to address discrepancies in reaction yields during sulfonylation reactions using this compound?

Answer:

Yield variations often stem from competing hydrolysis or steric hindrance. Mitigation strategies:

- Solvent optimization : Use anhydrous aprotic solvents (e.g., DMF or THF) to suppress hydrolysis.

- Temperature control : Maintain reactions below 0°C to stabilize the sulfonyl chloride group.

- Kinetic studies : Monitor intermediates via LC-MS or in situ FTIR to identify side reactions.

- Comparative analysis : Reference reactivity data from structurally similar sulfonyl chlorides (e.g., 2-bromo-4-methoxybenzenesulfonyl chloride ).

Basic: What are critical storage and handling protocols for this compound?

Answer:

- Storage : Keep in sealed, amber vials under inert gas (N₂/Ar) at –20°C to prevent moisture absorption.

- Handling : Use impervious gloves (e.g., nitrile) and safety goggles in a fume hood. Avoid skin contact due to potential hydrolysis to toxic HBr/HCl .

- Stability testing : Periodically assess purity via TLC or HPLC to detect degradation.

Advanced: How to design experiments probing its reactivity with nitrogen nucleophiles (e.g., amines)?

Answer:

- Stopped-flow kinetics : Measure reaction rates under varying pH and solvent polarity.

- Intermediate trapping : Use quenching agents (e.g., MeOH) to isolate sulfonamide intermediates.

- DFT calculations : Model transition states to predict regioselectivity (e.g., para vs. ortho attack).

- Cross-validation : Compare results with analogous compounds like 3-methoxybenzoyl chloride .

Basic: Which spectroscopic techniques reliably confirm its structural integrity?

Answer:

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 313.55) .

- Multinuclear NMR : ¹³C NMR to distinguish methoxy (δ ~55 ppm) and sulfonyl chloride (δ ~125 ppm) carbons.

- X-ray diffraction : Resolve crystal packing and bond angles using SHELX refinement .

Advanced: How to troubleshoot unexpected byproducts in nucleophilic aromatic substitution reactions?

Answer:

- Mechanistic analysis : Use isotopic labeling (e.g., ³⁵S) to track sulfonyl group transfer.

- Byproduct identification : Employ GC-MS or HRMS to detect elimination products (e.g., SO₂ release).

- Competing pathways : Test for radical intermediates via EPR spectroscopy or radical traps.

- Literature benchmarking : Compare with reactivity studies of 5-bromo-2-methoxy-3-methylpyridine derivatives .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- ICP-OES : Quantify residual halogen content (Br/Cl).

- Karl Fischer titration : Measure moisture levels (<0.1% w/w).

Advanced: How to resolve contradictions in crystallographic data for derivatives of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.